molecular formula C19H20Cl2N2O3 B15076806 Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853331-92-7

Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15076806
CAS No.: 853331-92-7
M. Wt: 395.3 g/mol
InChI Key: QPZQGEUNQQYGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core substituted with a 2,6-dichloropyridin-3-yl group at position 4, methyl groups at positions 2 and 7,7, and a methyl ester at position 2. Its structural complexity arises from the fused cyclohexenone and dihydropyridine rings, with the 2,6-dichloropyridinyl substituent likely enhancing lipophilicity and influencing receptor binding .

Properties

CAS No.

853331-92-7

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C19H20Cl2N2O3/c1-9-14(18(25)26-4)15(10-5-6-13(20)23-17(10)21)16-11(22-9)7-19(2,3)8-12(16)24/h5-6,15,22H,7-8H2,1-4H3

InChI Key

QPZQGEUNQQYGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(N=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dichloropyridine with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is distinguished by its 2,6-dichloropyridin-3-yl substituent. Comparisons with analogs highlight key structural and functional differences:

Compound Name Substituents at Position 4 Key Features Biological Activity Melting Point (°C) Ref.
Target Compound 2,6-Dichloropyridin-3-yl High lipophilicity due to Cl atoms; potential for enhanced binding affinity Not explicitly reported (inferred: P-gp inhibition or calcium modulation) Not reported
B8 (Pyridin-3-yl methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate) 4-Methoxyphenyl Methoxy group improves solubility; pyridinyl ester enhances stability Potent P-glycoprotein inhibitor (IC₅₀ = 0.8 µM) 212
DL-Methyl 4-(4-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl Methoxy substituent for electronic modulation; single-crystal structure resolved Calcium channel activity (structural analog) Not reported
Ethyl 4-Phenyl-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Phenyl Simple aromatic substituent; ethyl ester for metabolic stability Synthesized via L-glutamine catalysis; no activity reported Not reported
4-Pyrazolyl Derivatives (e.g., 5j) 3’-(4’’-Hydroxyphenyl)-1’-phenylpyrazol-4’-yl Pyrazolyl group introduces hydrogen-bonding potential; trifluoro substituent Antihypertensive activity (in vitro) Not reported

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : Chlorine atoms enhance lipophilicity, which may improve blood-brain barrier penetration relative to B8’s methoxyphenyl group .
  • Synthetic Routes: The target compound’s synthesis likely follows Hantzsch-type condensation, similar to analogs, but with dichloropyridine aldehyde precursors.
Physicochemical and Spectral Comparisons
  • Melting Points : B8’s melting point (212°C) reflects crystalline stability due to its methoxyphenyl and pyridinyl groups. The target compound’s melting point is unreported but expected to be higher due to increased molecular weight and halogenated substituents .
  • NMR Signatures : The target compound’s ¹H-NMR would show distinct aromatic protons from the dichloropyridinyl group (δ ~7.3–8.5 ppm), differing from B8’s methoxyphenyl signals (δ ~6.7–7.0 ppm) .
  • Mass Spectrometry : High-resolution MS would confirm the molecular ion ([M+H]+) at m/z ~453 (calculated for C₂₁H₂₀Cl₂N₂O₃), distinct from B8’s m/z 404 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.